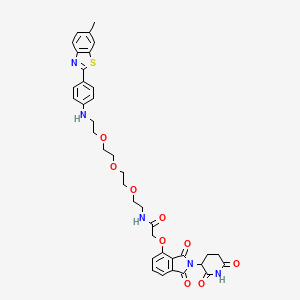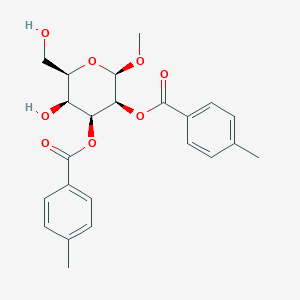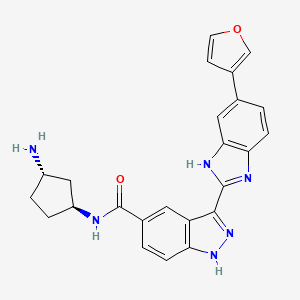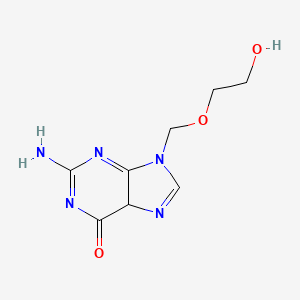
5-Hydroxy Propafenone-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Propafenone-d6 (hydrochloride): is a deuterated labeled version of 5-Hydroxy Propafenone. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium labeling helps in studying the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone-d6 (hydrochloride) involves the incorporation of deuterium into the 5-Hydroxy Propafenone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Propafenone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
5-Hydroxy Propafenone-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and testing of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone-d6 (hydrochloride) is similar to that of 5-Hydroxy Propafenone. It acts as a Class 1C antiarrhythmic agent with local anesthetic effects and a direct stabilizing action on myocardial membranes . The compound inhibits sodium channels, reducing the excitability of cardiac cells . This action helps in managing atrial and ventricular arrhythmias .
Comparison with Similar Compounds
5-Hydroxy Propafenone: The non-deuterated version of the compound.
Flecainide: Another Class 1C antiarrhythmic agent with similar properties.
Encainide: A Class 1C antiarrhythmic agent used for similar indications.
Uniqueness: 5-Hydroxy Propafenone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies . This makes it particularly valuable in drug development and research .
Properties
Molecular Formula |
C21H28ClNO4 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-deuterio-1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D,8D; |
InChI Key |
FAYLNKVZLXBDBE-HWWUZHPSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])CC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)


![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)



